molecular formula C15H32Sn B177447 Cyclopropyltributylstannane CAS No. 17857-70-4

Cyclopropyltributylstannane

Cat. No. B177447
CAS RN: 17857-70-4
M. Wt: 331.1 g/mol
InChI Key: RUCOUXAHBYBPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08153674B2

Procedure details

To a solution of tri-n-butyltin chloride (4 g, 11.8 mmol) in THF (20 mL) at 0° C. is added 0.5 M cyclopropylmagnesium bromide in THF (28.3 mL, 14.2 mmol). The reaction mixture is stirred under N2 at ambient temperature for 4 h and poured into pH 7 aqueous buffer. The resulting mixture is extracted with diethyl ether, washed with brine, dried over magnesium sulfate and filtered through sintered funnel. The filtrate is concentrated and the residue is distilled under vacuum to give tributylcyclopropyltin as a colorless oil which is used in the next step without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
28.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5](Cl)([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH:15]1([Mg]Br)[CH2:17][CH2:16]1>C1COCC1>[CH2:1]([Sn:5]([CH2:10][CH2:11][CH2:12][CH3:13])([CH2:6][CH2:7][CH2:8][CH3:9])[CH:15]1[CH2:17][CH2:16]1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
28.3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred under N2 at ambient temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into pH 7 aqueous buffer
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with diethyl ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through sintered funnel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCC)[Sn](C1CC1)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.